Pyrazinamide is a synthetic pyrazine derivative widely studied for its applications in scientific research, particularly in the field of microbiology. [] It belongs to the class of antituberculosis agents and is recognized for its unique sterilizing activity against Mycobacterium tuberculosis. [] This activity is crucial in shortening the duration of tuberculosis treatment regimens. [] Pyrazinamide acts as a prodrug, requiring activation within the bacterial cell to exert its effects. [, ]
Pyrazinamide is an important pharmaceutical compound primarily used in the treatment of tuberculosis. It is classified as a first-line anti-tubercular agent and is particularly effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Pyrazinamide is often administered in combination with other anti-tuberculosis drugs to enhance therapeutic efficacy and prevent the development of drug resistance.
Pyrazinamide is derived from pyrazinecarboxylic acid and has the chemical formula CHNO. It belongs to a class of compounds known as pyrazine derivatives, which are characterized by a pyrazine ring structure. The compound was first synthesized in the 1950s and has since become a staple in tuberculosis treatment regimens.
Pyrazinamide can be synthesized through various methods, including traditional heating, microwave-assisted synthesis, and ultrasound-assisted techniques. Each method has distinct advantages regarding reaction time, yield, and purity.
The synthesis of pyrazinamide typically involves acylation or amidation reactions where pyrazine derivatives react with appropriate acylating agents or amines under controlled conditions. For instance, one method involves sonication of a mixture of pyrazinamide with dimethylformamide dimethyl acetal, leading to efficient formation of the desired product .
Pyrazinamide features a pyrazine ring with a carboxamide functional group attached at the 2-position. Its molecular structure can be represented as follows:
The compound's structure allows it to interact effectively with bacterial targets, contributing to its mechanism of action against Mycobacterium tuberculosis.
Pyrazinamide undergoes various chemical reactions that are critical for its pharmacological activity:
The conversion process involves enzymatic reactions facilitated by mycobacterial enzymes that modify the compound's structure, enhancing its ability to disrupt bacterial metabolism.
The primary mechanism by which pyrazinamide exerts its anti-tubercular effects involves the acidification of the intracellular environment within macrophages that harbor Mycobacterium tuberculosis. This acidification leads to:
Data from studies indicate that the effectiveness of pyrazinamide is enhanced in acidic environments typical of macrophages infected with Mycobacterium tuberculosis .
Relevant analyses such as differential scanning calorimetry and thermogravimetric analysis have confirmed these properties, ensuring that pyrazinamide maintains stability during storage and use .
Pyrazinamide is primarily used in clinical settings for treating tuberculosis infections. It is included in standard treatment regimens such as:
In addition to its role in treating tuberculosis, ongoing research explores potential applications of pyrazinamide derivatives in combating drug-resistant strains of Mycobacterium tuberculosis and other bacterial infections .
PZA functions as a prodrug requiring enzymatic activation to exert antibacterial effects. Within mycobacterial cells, the nicotinamidase/pyrazinamidase enzyme PncA hydrolyzes PZA to its bioactive form, pyrazinoic acid (POA). This conversion is indispensable for activity, as evidenced by the high frequency of pncA loss-of-function mutations in clinically PZA-resistant isolates [2] [6]. The catalytic mechanism involves nucleophilic attack on the carbonyl carbon of PZA by a conserved cysteine residue (Cys138 in M. tuberculosis), facilitated by coordination with a divalent metal ion (Fe²⁺ or Zn²⁺) in the active site [2]. Mutations disrupting metal coordination (e.g., His82Arg, Thr87Met, Ser66Pro) destabilize PZase, impairing POA generation and conferring high-level resistance [2].
Crucially, POA must accumulate intracellularly to reach effective concentrations. Studies demonstrate that PZA uptake in M. tuberculosis occurs via an energy-dependent transport system sensitive to protonophores and temperature, not passive diffusion alone [6] [10]. Species lacking this transporter (e.g., M. smegmatis) or functional PZase (e.g., M. bovis) exhibit innate PZA resistance, underscoring the dual requirement for activation and uptake [6] [10].
Table 1: Clinically Relevant PZase Mutations and Functional Consequences
Mutation | Effect on PZase Structure | Impact on PZA Activation | Resistance Level |
---|---|---|---|
His82Arg | Disrupted Fe²⁺ coordination | Complete loss | High |
Cys138Ser | Altered active site nucleophile | Complete loss | High |
Thr87Met | Distorted metal-binding pocket | Severe reduction | High |
Ala171Val | Minimal structural perturbation | Mild reduction | Low/None |
Pro62Leu | Altered β-sheet conformation | Moderate reduction | Moderate |
The protonophore model posits that POA acts as a weak carboxylic acid capable of dissipating the proton motive force (PMF) across the mycobacterial membrane. Under acidic conditions (pH ≤5.5), a significant fraction of extracellular POA exists in its protonated, neutral form (POA-H), enabling passive diffusion into the cytoplasm. At near-neutral cytosolic pH, POA-H dissociates, releasing protons and acidifying the cytoplasm while generating anionic POA⁻, which is membrane-impermeant and accumulates intracellularly [3] [6]. This cyclic proton shuttling collapses the pH gradient (ΔpH) component of the PMF, uncoupling oxidative phosphorylation and depleting ATP [3].
Quantitative structure-activity relationship (QSAR) analyses strongly support this model: The growth-inhibitory activity of POA and structural analogs (salicylic acid, benzoic acid, picolinic acid) correlates precisely (R²>0.95) with the concentration of the protonated species predicted by the Henderson-Hasselbalch equation [3]. Direct measurements confirm POA-induced cytoplasmic acidification in M. tuberculosis at bactericidal concentrations [3]. However, this model faces challenges: POA’s activity at neutral pH in nutrient-starved bacilli and the absence of rapid PMF collapse in some studies suggest additional or alternative targets [1] [8].
Table 2: Protonophoric Activity of Weak Acid Analogs of POA
Compound | pKa | GIC₅₀ at pH 5.5 (µM) | Protonated Form at pH 5.5 (%) | Correlation (R²) to HHE Prediction |
---|---|---|---|---|
Pyrazinoic acid | 2.9 | 25–50 | 99.6 | 0.97 |
Benzoic acid | 4.2 | 100–200 | 95.5 | 0.96 |
Salicylic acid | 3.0 | 50–100 | 99.0 | 0.98 |
Picolinic acid | 1.1 | >500 | ~100 | 0.95 |
CCCP* | - | 1–5 | - | - |
*CCCP: Carbonyl cyanide m-chlorophenyl hydrazone (positive control protonophore)
Early studies proposed FAS I as a POA target based on the inhibitory activity of the analog 5-chloro-PZA against purified FAS I in vitro and reduced fatty acid synthesis in POA-treated bacilli [1] [4]. FAS I catalyzes de novo fatty acid biosynthesis, essential for mycobacterial membrane integrity. However, this model faces significant contradictions: POA itself fails to inhibit purified FAS I in biochemical assays, and FAS I overexpression does not confer PZA resistance [4] [5]. Metabolomic profiling of POA-treated M. bovis BCG revealed accumulation of free fatty acids (e.g., C14–C18 chains), but this occurred secondary to CoA depletion—not direct FAS I inhibition [5]. Consequently, lipid metabolism disruption is now considered a downstream consequence of coenzyme A (CoA) biosynthesis inhibition rather than a primary target [5] [8].
Shi et al. (2011) proposed that POA inhibits trans-translation—a ribosome-rescue system critical for stress survival—by binding to the C-terminal domain of ribosomal protein S1 (RpsA) [4]. Key evidence included:
However, this model has been robustly contested:
Thus, RpsA and trans-translation inhibition are unlikely primary mechanisms of POA action, though they may contribute under specific stress conditions.
The PanD degradation model represents the most genetically and biochemically validated mechanism. Key findings supporting this model include:
PanD degradation explains POA’s sterilizing activity: CoA is essential for central metabolism (e.g., TCA cycle, fatty acid synthesis), and its depletion starves non-replicating bacilli of energy. This model also reconciles the role of clpC1 mutations—they impair PanD recognition by the protease, preventing degradation [8]. Notably, POA is a weak enzyme inhibitor (only 15–47% PanD enzymatic inhibition at 200–2000 µM) but a potent proteolysis-targeting chimera (PROTAC)-like degrader [8].
Table 3: PanD Mutations and ClpC1 Variants in Pyrazinamide Resistance
Gene | Mutation/Variant | Effect on Protein Function | Resistance Level (PZA MIC Increase) | Binding to POA |
---|---|---|---|---|
panD | H21R | Disrupts POA-binding pocket | 8–16-fold | Abolished |
panD | G77R | Alters dimer interface; impairs degron exposure | 8–16-fold | Reduced |
panD | L130R | Distorts C-terminal degron | 8–16-fold | Abolished |
clpC1 | T175I | Reduces substrate recognition by ClpP protease | 4–8-fold | Not applicable |
clpC1 | G583D | Impairs unfoldase activity | 4–8-fold | Not applicable |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7